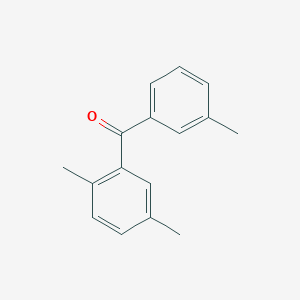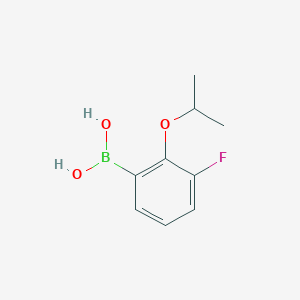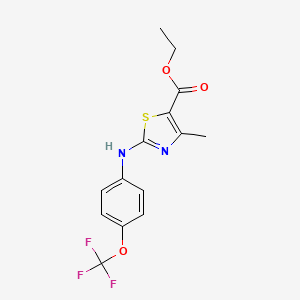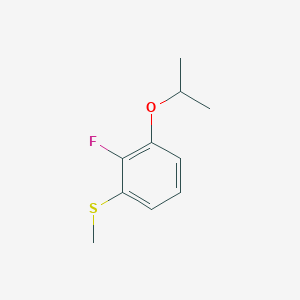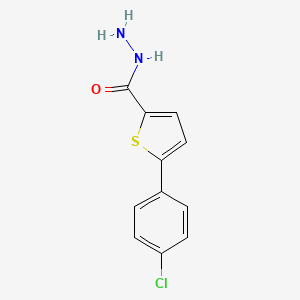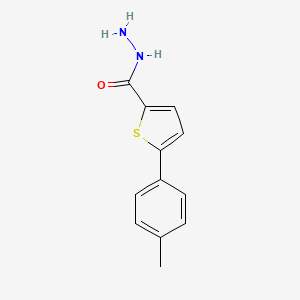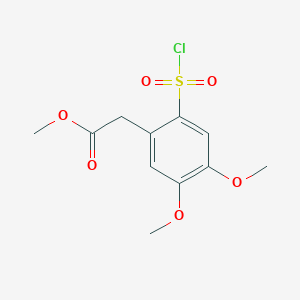
Methyl 2-(2-(chlorosulfonyl)-4,5-dimethoxyphenyl)acetate; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(chlorosulfonyl)acetate” is a chemical compound with the CAS Number: 56146-83-9 . It has a molecular weight of 172.59 . It appears as a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is methyl (chlorosulfonyl)acetate . The InChI code is 1S/C3H5ClO4S/c1-8-3(5)2-9(4,6)7/h2H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-(chlorosulfonyl)acetate” is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Wirkmechanismus
Methyl 2-(2-(chlorosulfonyl)-4,5-dimethoxyphenyl)acetate; 95% is used as a protecting group in organic synthesis. This compound acts as a masking agent, preventing the reaction of the protected compound with other molecules. This is accomplished by forming a stable complex between the protected compound and the protecting group, which prevents the protected compound from reacting with other molecules.
Biochemical and Physiological Effects
Methyl 2-(2-(chlorosulfonyl)-4,5-dimethoxyphenyl)acetate; 95% is a synthetic compound and does not have any known biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(2-(chlorosulfonyl)-4,5-dimethoxyphenyl)acetate; 95% is an ideal protecting group for a variety of organic compounds due to its high solubility in both organic and aqueous solvents. This compound is also highly stable, making it an ideal reagent for a variety of reactions. However, this compound is not suitable for use in reactions that involve strong acids or bases, as it is not stable under these conditions.
Zukünftige Richtungen
Methyl 2-(2-(chlorosulfonyl)-4,5-dimethoxyphenyl)acetate; 95% has a variety of potential applications in organic synthesis. Future research could focus on developing new methods for the synthesis of this compound, as well as new applications for its use. Additionally, research could be conducted to investigate the stability of this compound under a variety of conditions, such as in the presence of strong acids and bases. Finally, research could be conducted to explore the use of this compound as a protecting group for a variety of compounds, including peptides, nucleosides, and other organic compounds.
Synthesemethoden
Methyl 2-(2-(chlorosulfonyl)-4,5-dimethoxyphenyl)acetate; 95% is synthesized through the reaction of 4,5-dimethoxyphenylacetic acid and thionyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane, and the product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-(chlorosulfonyl)-4,5-dimethoxyphenyl)acetate; 95% is used in a variety of scientific research applications. It is used as a protecting group in the synthesis of peptides, nucleosides, and other organic compounds. It is also used in the synthesis of pharmaceuticals, including anticancer drugs and antibiotics. Additionally, this compound is used in the synthesis of organometallic compounds, such as organotin compounds and organomagnesium compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-(2-chlorosulfonyl-4,5-dimethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO6S/c1-16-8-4-7(5-11(13)18-3)10(19(12,14)15)6-9(8)17-2/h4,6H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFSHAFVTXKZGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

